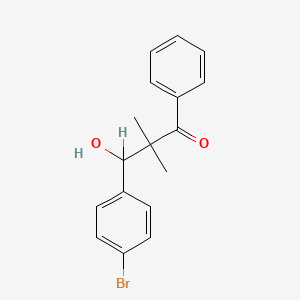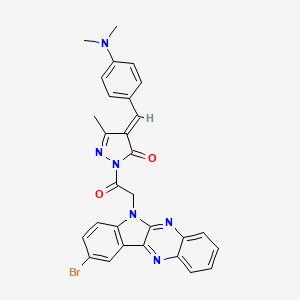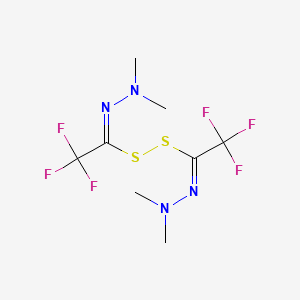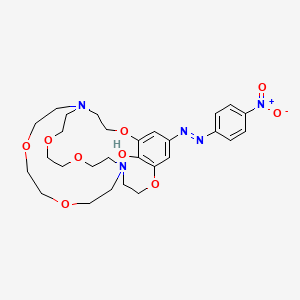
7-((4-Nitrophenyl)azo)-4,10,16,19,24,27-hexaoxa-1,13-diazatricyclo(11.8.8.15,9)triaconta-5,7,9(30)-trien-30-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,10,16,19,24,27-Hexaoxa-1,13-diazatricyclo[11.8.8.15,9]triaconta-5,7,9(30)-trien-30-ol,7-[2-(4-nitrophenyl)diazenyl]- is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a tricyclic framework with multiple oxygen and nitrogen atoms, making it an interesting subject for research in chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,10,16,19,24,27-Hexaoxa-1,13-diazatricyclo[11.8.8.15,9]triaconta-5,7,9(30)-trien-30-ol,7-[2-(4-nitrophenyl)diazenyl]- typically involves multi-step organic reactions. The process begins with the preparation of the tricyclic core, followed by the introduction of the diazenyl group. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4,10,16,19,24,27-Hexaoxa-1,13-diazatricyclo[11.8.8.15,9]triaconta-5,7,9(30)-trien-30-ol,7-[2-(4-nitrophenyl)diazenyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the diazenyl group, leading to different products.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can produce simpler compounds with modified diazenyl groups.
Scientific Research Applications
4,10,16,19,24,27-Hexaoxa-1,13-diazatricyclo[11.8.8.15,9]triaconta-5,7,9(30)-trien-30-ol,7-[2-(4-nitrophenyl)diazenyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying complex molecular structures.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4,10,16,19,24,27-Hexaoxa-1,13-diazatricyclo[11.8.8.15,9]triaconta-5,7,9(30)-trien-30-ol,7-[2-(4-nitrophenyl)diazenyl]- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4,7,13,16,21,24-Hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane: Another complex organic compound with a similar tricyclic structure but different functional groups.
5,6-Benzo-4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacos-5-ene: A related compound used in metal-ligand complex formation studies.
Uniqueness
4,10,16,19,24,27-Hexaoxa-1,13-diazatricyclo[11.8.8.15,9]triaconta-5,7,9(30)-trien-30-ol,7-[2-(4-nitrophenyl)diazenyl]- is unique due to its specific combination of functional groups and structural features. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
85006-17-3 |
|---|---|
Molecular Formula |
C28H39N5O9 |
Molecular Weight |
589.6 g/mol |
IUPAC Name |
7-[(4-nitrophenyl)diazenyl]-4,10,16,19,24,27-hexaoxa-1,13-diazatricyclo[11.8.8.15,9]triaconta-5,7,9(30)-trien-30-ol |
InChI |
InChI=1S/C28H39N5O9/c34-28-26-21-24(30-29-23-1-3-25(4-2-23)33(35)36)22-27(28)42-16-10-32-7-13-39-18-17-37-11-5-31(9-15-41-26)6-12-38-19-20-40-14-8-32/h1-4,21-22,34H,5-20H2 |
InChI Key |
JUWKDRGJQBWTLW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCN2CCOCCOCCN1CCOC3=CC(=CC(=C3O)OCC2)N=NC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




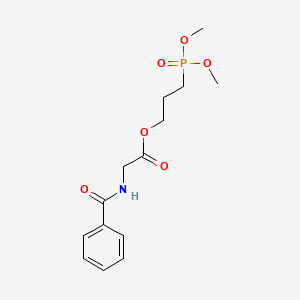
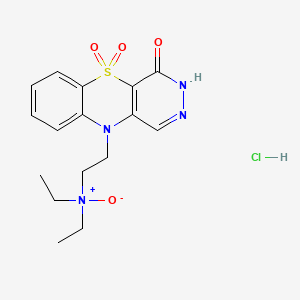
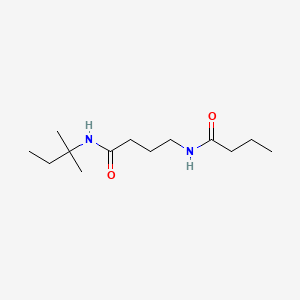
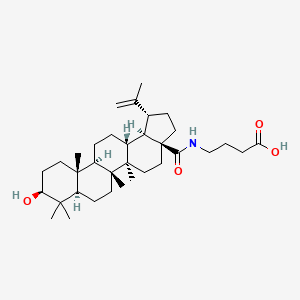

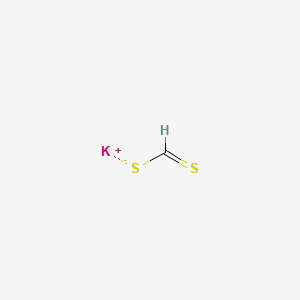
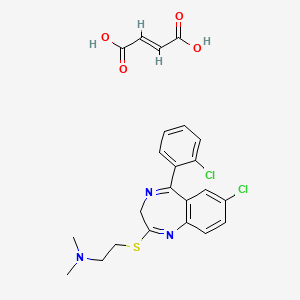

![4,4'-[1,3,4-Oxadiazole-2,5-diylbis(phenylene-1,4-azo)]bis(3-hydroxy-N-methylnaphthalene-2-carboxamide)](/img/structure/B15184735.png)
